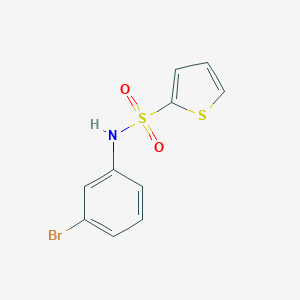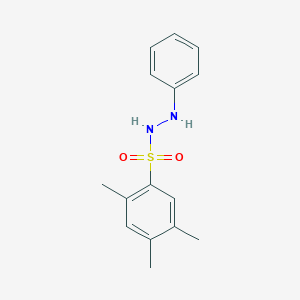
N-(3-bromophenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)thiophene-2-sulfonamide, also known as BPTES, is a chemical compound that has gained significant attention in recent years due to its potential use in cancer treatment. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. Glutaminase plays a critical role in cancer cell metabolism, and inhibition of this enzyme has been shown to induce cell death in cancer cells. N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to be a selective inhibitor of glutaminase, making it a promising candidate for cancer therapy. N-(3-bromophenyl)thiophene-2-sulfonamide has been tested in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer, and has shown promising results.
Wirkmechanismus
N-(3-bromophenyl)thiophene-2-sulfonamide inhibits glutaminase by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to fuel their metabolism. By inhibiting glutaminase, N-(3-bromophenyl)thiophene-2-sulfonamide blocks this metabolic pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to induce cell death in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(3-bromophenyl)thiophene-2-sulfonamide has also been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)thiophene-2-sulfonamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. N-(3-bromophenyl)thiophene-2-sulfonamide has also been shown to be effective in preclinical models of various types of cancer. However, N-(3-bromophenyl)thiophene-2-sulfonamide has some limitations for lab experiments, including its low solubility in water and its instability in solution. These limitations can make it challenging to work with N-(3-bromophenyl)thiophene-2-sulfonamide in the lab.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)thiophene-2-sulfonamide. One area of focus is the development of more stable and soluble analogs of N-(3-bromophenyl)thiophene-2-sulfonamide that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict response to N-(3-bromophenyl)thiophene-2-sulfonamide treatment. Additionally, further studies are needed to better understand the mechanism of action of N-(3-bromophenyl)thiophene-2-sulfonamide and its potential use in combination with other cancer therapies.
Conclusion:
N-(3-bromophenyl)thiophene-2-sulfonamide is a promising candidate for cancer therapy due to its selective inhibition of glutaminase, a critical enzyme in cancer cell metabolism. N-(3-bromophenyl)thiophene-2-sulfonamide has shown promising results in preclinical studies and has minimal toxicity to normal cells. However, there are some limitations to working with N-(3-bromophenyl)thiophene-2-sulfonamide in the lab, and further research is needed to fully understand its potential as a cancer therapy.
Synthesemethoden
N-(3-bromophenyl)thiophene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzenesulfonyl chloride with thiophene-2-amine in the presence of a base. The resulting intermediate is then reacted with ammonium hydroxide to form N-(3-bromophenyl)thiophene-2-sulfonamide. This synthesis method has been optimized to improve the yield and purity of N-(3-bromophenyl)thiophene-2-sulfonamide.
Eigenschaften
Molekularformel |
C10H8BrNO2S2 |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
N-(3-bromophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
InChI-Schlüssel |
AAZNSWQDBGBKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229806.png)